2-Hexadecyloctadecanoic acid
Overview
Description
2-Hexadecyloctadecanoic acid, also known as 2-Hexadecylstearic acid, is a saturated fatty acid with the molecular formula C₃₄H₆₈O₂ and a molecular weight of 508.92 g/mol . This compound is commonly found in the human body and is a major component of human milk. It has various biological activities and is known for its white to almost white powder or crystal appearance .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hexadecyloctadecanoic acid can be synthesized through the esterification of stearic acid with hexadecanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, this compound is produced through the hydrogenation of unsaturated fatty acids derived from natural sources such as vegetable oils. The hydrogenation process involves the use of a metal catalyst, such as nickel, under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
2-Hexadecyloctadecanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Halogenated fatty acids.
Scientific Research Applications
2-Hexadecyloctadecanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: This compound is studied for its role in cellular processes and membrane structure.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: It is used in the production of cosmetics, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 2-Hexadecyloctadecanoic acid involves its incorporation into cellular membranes, where it influences membrane fluidity and permeability. It interacts with various molecular targets, including enzymes and receptors, modulating their activity and affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Stearic acid (C₁₈H₃₆O₂): A saturated fatty acid with similar properties but a shorter carbon chain.
Palmitic acid (C₁₆H₃₂O₂): Another saturated fatty acid with a shorter carbon chain.
Arachidic acid (C₂₀H₄₀O₂): A saturated fatty acid with a longer carbon chain.
Uniqueness
Properties
IUPAC Name |
2-hexadecyloctadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H68O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33(34(35)36)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3,(H,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZKXVVBAZTEMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347726 | |
Record name | 2-Hexadecyloctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89547-15-9 | |
Record name | 2-Hexadecyloctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hexadecyloctadecanoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.